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Executive Summary
Tebipenem pivoxil is a novel, orally bioavailable carbapenem antibiotic. It is a prodrug that is

rapidly converted to its active moiety, tebipenem, which exhibits potent broad-spectrum activity

against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-

resistant (MDR) strains of Enterobacterales. This technical guide provides a comprehensive

overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tebipenem pivoxil,
summarizing key data from non-clinical and clinical studies. Detailed experimental protocols for

pivotal assays are provided, and key processes are visualized to offer a thorough

understanding for researchers, scientists, and drug development professionals in the field of

infectious diseases.

Introduction
The rise of antimicrobial resistance, particularly among Gram-negative pathogens, poses a

significant global health threat. Carbapenems are a class of β-lactam antibiotics with a broad

spectrum of activity, often reserved for treating severe infections caused by MDR bacteria.

However, their use has been limited to intravenous administration, creating a need for effective

oral options to facilitate the transition of care from hospital to home and to treat less severe

infections in the community. Tebipenem pivoxil was developed to address this unmet medical
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need.[1] Marketed in Japan as Orapenem® for pediatric infections since 2009, its

hydrobromide salt, tebipenem pivoxil hydrobromide (TBP-PI-HBr), has been undergoing

extensive clinical development for the treatment of complicated urinary tract infections (cUTI),

including acute pyelonephritis (AP), in adults.[1][2]

Mechanism of Action
Like other β-lactam antibiotics, tebipenem's mechanism of action involves the inhibition of

bacterial cell wall synthesis.[2][3] Specifically, tebipenem binds to and inactivates penicillin-

binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a

critical component of the bacterial cell wall.[2][3] This disruption of cell wall integrity leads to cell

lysis and bacterial death.[3] A key advantage of carbapenems, including tebipenem, is their

stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs),

which are a common cause of resistance to other β-lactam antibiotics.[3]
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Diagram 1: Mechanism of action of Tebipenem.

Pharmacokinetics
The pharmacokinetic profile of tebipenem has been characterized in several studies involving

healthy adult subjects and specific patient populations.

Absorption and Bioavailability
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Following oral administration, tebipenem pivoxil is rapidly absorbed and hydrolyzed by

esterases in the intestinal mucosa to form the active moiety, tebipenem.[3]

Single Ascending Dose (SAD) Studies: In healthy adults, single oral doses of tebipenem
pivoxil hydrobromide ranging from 100 mg to 900 mg resulted in a linear and dose-

proportional increase in mean tebipenem plasma concentrations.[4][5]

Multiple Ascending Dose (MAD) Studies: Following multiple doses of 300 mg or 600 mg

every 8 hours for 14 days, the maximum concentration (Cmax) of tebipenem was reached

within 1.5 hours.[4][5] No significant accumulation was observed with q8h dosing, which is

consistent with its short half-life.[4]

Food Effect: The administration of tebipenem pivoxil with a high-fat meal has a variable

effect depending on the formulation. For the immediate-release (IR) formulation, food does

not significantly impact the area under the curve (AUC), although it may slightly reduce the

Cmax.[4][6] For some extended-release (ER) formulations, food can increase both Cmax

and AUC.[4]

Distribution
Tebipenem distributes into various tissues, including the lungs. A study in healthy adults who

received 600 mg of tebipenem pivoxil hydrobromide every 8 hours showed that tebipenem

penetrates into the epithelial lining fluid (ELF) and alveolar macrophages (AM).[7]

Metabolism and Excretion
Tebipenem is primarily cleared through renal excretion.[4][8] Approximately 55% to 60% of the

administered dose is recovered in the urine as unchanged tebipenem.[4][5] In a study with

radiolabeled tebipenem pivoxil hydrobromide, the total recovery of radioactivity was

approximately 83.3%, with 38.7% in urine and 44.6% in feces.[9] The main circulating

components in plasma are tebipenem and its inactive ring-opened metabolite.[9]

Pharmacokinetics in Special Populations
Renal Impairment: The plasma exposure (AUC) of tebipenem increases with the severity of

renal impairment.[10][11] A dose reduction may be necessary for patients with a creatinine

clearance (CLCR) of ≤50 mL/min and those with end-stage renal disease (ESRD) on
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hemodialysis.[10][11] Hemodialysis can reduce tebipenem plasma exposure by

approximately 40%.[10][11]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from single and multiple

ascending dose studies in healthy adults.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Tebipenem (Fasted

State)

Dose (mg) Cmax (µg/mL) Tmax (hr) AUC (µg·h/mL) t½ (hr)

100 2.2 ± 0.7 0.5 3.5 ± 0.6 0.9 ± 0.1

300 6.7 ± 1.5 0.5 11.2 ± 1.8 1.0 ± 0.1

600 13.5 ± 3.2 0.75 24.1 ± 4.5 1.0 ± 0.1

900 18.1 ± 4.1 1.0 35.9 ± 7.3 1.1 ± 0.1

Data are

presented as

mean ± standard

deviation. Tmax

is presented as

the median. Data

sourced from

Eckburg et al.,

2019.[4]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Tebipenem
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Dose Day Cmax (µg/mL) Tmax (hr)
AUC0-8h
(µg·h/mL)

300 mg q8h 1 6.5 ± 1.4 0.75 10.9 ± 1.9

14 7.8 ± 1.8 0.75 11.0 ± 2.1

600 mg q8h 1 13.4 ± 3.1 1.0 29.8 ± 6.0

14 15.1 ± 3.5 1.0 27.4 ± 5.4

Data are

presented as

mean ± standard

deviation. Tmax

is presented as

the median. Data

sourced from

Eckburg et al.,

2019.[4]

Table 3: Effect of Food on Tebipenem Pharmacokinetics (300 mg and 600 mg IR formulations)

Dose (mg) State Cmax (µg/mL) AUC (µg·h/mL)

300 Fasted 6.7 ± 1.5 11.2 ± 1.8

Fed 3.4 ± 1.1 10.9 ± 2.3

600 Fasted 13.5 ± 3.2 24.1 ± 4.5

Fed 9.8 ± 2.7 25.3 ± 5.6

Data are presented as

mean ± standard

deviation. Data

sourced from Eckburg

et al., 2019.[4]

Pharmacodynamics
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The pharmacodynamic profile of tebipenem has been evaluated through in-vitro susceptibility

testing and in-vivo infection models.

In-Vitro Activity
Tebipenem demonstrates potent in-vitro activity against a broad range of bacterial pathogens.

Enterobacterales: Tebipenem is highly active against Escherichia coli, Klebsiella

pneumoniae, and Proteus mirabilis, including strains that produce ESBLs.[12][13][14] The

MIC90 for Enterobacterales is generally ≤0.06 µg/mL.[13][14]

Other Pathogens: Tebipenem also shows activity against Gram-positive organisms such as

Streptococcus pneumoniae and Staphylococcus aureus, as well as some anaerobic

bacteria.[7][12][15]

Post-Antibiotic Effect (PAE): Tebipenem exhibits a post-antibiotic effect, meaning its

suppressive effect on bacterial growth persists even after the drug concentration falls below

the minimum inhibitory concentration (MIC).[12]

Table 4: In-Vitro Activity of Tebipenem Against Key Pathogens

Organism (Number of
Isolates)

MIC50 (µg/mL) MIC90 (µg/mL)

Escherichia coli ≤0.03 0.06

Klebsiella pneumoniae 0.03 0.06

Proteus mirabilis ≤0.03 0.12

Enterobacterales (overall) ≤0.03 0.06

Streptococcus pneumoniae ≤0.008 0.12

Haemophilus influenzae 0.12 0.5

Data compiled from multiple

sources.[7][12][13][14][16]

In-Vivo Pharmacodynamics and PK/PD Targets
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In-vivo studies, primarily using the neutropenic murine thigh infection model, have been crucial

in defining the PK/PD index that best correlates with tebipenem's efficacy.

PK/PD Index: Tebipenem exhibits time-dependent killing, and the free drug area under the

concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD index that best predicts its

efficacy.[17][18]

PK/PD Target for Efficacy: A target of fAUC/MIC of approximately 23 has been associated

with bacterial stasis (no change in bacterial count) in the neutropenic murine thigh infection

model.[17] For a more robust effect, such as a 1-log10 reduction in bacterial density, a higher

fAUC/MIC is required.

Suppression of Resistance: Studies using the hollow-fiber infection model have shown that

progressively more fractionated dosing regimens can suppress the emergence of resistance.

[13][17] An fAUC/MIC value of 34.58 to 51.87 was associated with logarithmic killing and

suppression of resistance.[17]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

evaluation of tebipenem pivoxil.

Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.
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Diagram 2: Broth microdilution workflow for MIC determination.

Protocol: The broth microdilution method is performed according to the guidelines of the

Clinical and Laboratory Standards Institute (CLSI). A standardized inoculum of the test

organism is prepared and added to the wells of a microtiter plate containing serial two-fold

dilutions of tebipenem in cation-adjusted Mueller-Hinton broth. The plates are incubated at

35°C for 16-20 hours, and the MIC is determined as the lowest concentration of the antibiotic

that completely inhibits visible growth of the organism.
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Neutropenic Murine Thigh Infection Model
This in-vivo model is used to evaluate the efficacy of antimicrobial agents and to determine the

PK/PD index that correlates with their activity.

Start

Induce Neutropenia in Mice
(e.g., with cyclophosphamide)

Infect Thigh Muscle
with Bacterial Suspension

Administer Tebipenem Pivoxil
(Oral gavage)

Euthanize Mice at Predetermined Time Points
and Harvest Thigh Tissue

Homogenize Thigh Tissue
and Plate for Bacterial Counts

Determine Colony Forming Units (CFU)
per gram of tissue

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1682725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 3: Workflow for the neutropenic murine thigh infection model.

Protocol: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

Thigh muscles are then infected with a standardized inoculum of the test organism. Tebipenem
pivoxil is administered orally at various doses and dosing intervals. At predetermined time

points, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to

determine the number of colony-forming units (CFU) per gram of tissue. This allows for the

assessment of the drug's effect on bacterial growth.

Hollow-Fiber Infection Model
This in-vitro model simulates human pharmacokinetics and is used to study the time course of

antimicrobial activity and the emergence of resistance.
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Diagram 4: Workflow for the hollow-fiber infection model.

Protocol: A hollow-fiber cartridge, which contains semi-permeable fibers, is inoculated with a

high concentration of the test organism. A computer-controlled pump system is used to infuse

and clear tebipenem from the central reservoir, simulating the pharmacokinetic profile observed

in humans. Samples are collected from the cartridge over several days to determine the total

and resistant bacterial populations, allowing for a detailed assessment of the drug's bactericidal

activity and its potential to suppress the emergence of resistance.
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Phase 3 Clinical Trial (ADAPT-PO)
The ADAPT-PO trial was a pivotal Phase 3, randomized, double-blind study to assess the

efficacy and safety of oral tebipenem pivoxil hydrobromide compared to intravenous

ertapenem in patients with cUTI or AP.[19][20]

Protocol: Hospitalized adult patients with cUTI or AP were randomized to receive either oral

tebipenem pivoxil hydrobromide (600 mg every 8 hours) or intravenous ertapenem (1 g every

24 hours) for 7 to 10 days.[15] The primary endpoint was the overall response (a combination

of clinical cure and microbiological eradication) at the test-of-cure visit.[15]

Conclusion
Tebipenem pivoxil represents a significant advancement in the field of antibacterial therapy,

offering a much-needed oral treatment option for infections caused by multidrug-resistant

Gram-negative bacteria. Its pharmacokinetic profile is characterized by rapid absorption, dose-

proportional exposure, and primary renal elimination. The pharmacodynamics of tebipenem are

well-defined, with the fAUC/MIC ratio being the key driver of efficacy. The data summarized in

this technical guide provide a robust foundation for understanding the clinical potential of this

novel oral carbapenem and for guiding its appropriate use in the face of evolving antimicrobial

resistance. Further research will continue to refine its role in the management of infectious

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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